Hydroxy naphthol blue disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

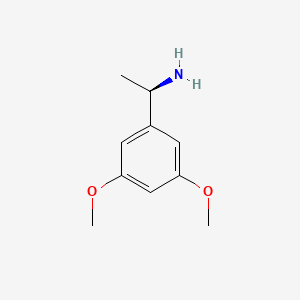

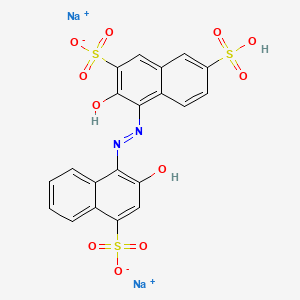

Hydroxy naphthol blue disodium salt is a chemical compound belonging to the class of azo dyes. It is commonly used as a pH indicator and exists as small blue crystals. This compound is particularly suitable for the quantification of metal leaching in metal affinity chromatography .

Biochemical Analysis

Biochemical Properties

Hydroxy Naphthol Blue Disodium Salt plays a significant role in biochemical reactions. It changes color at pH range 12-13 from blue to reddish pink in the presence of calcium ions and to deep blue in the presence of disodium ethylenediaminetetraacetic acid (EDTA)

Cellular Effects

Given its role as a pH indicator and its use in metal affinity chromatography, it may influence cell function by interacting with calcium ions and EDTA .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to change color in response to changes in pH and the presence of certain ions This suggests that it may interact with biomolecules in a way that is sensitive to these conditions

Preparation Methods

Hydroxy naphthol blue disodium salt is synthesized through a series of chemical reactions involving naphthol derivatives and diazonium salts. The synthetic route typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative under controlled pH conditions. Industrial production methods often involve large-scale batch processes to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Hydroxy naphthol blue disodium salt undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also be reduced, typically using reducing agents like sodium dithionite.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hydroxy naphthol blue disodium salt has a wide range of scientific research applications:

Chemistry: It is used as a pH indicator and in metal affinity chromatography for the quantification of metal leaching.

Biology: The compound is used in various staining techniques in histology and hematology.

Medicine: It is employed in diagnostic assays to detect specific ions and molecules.

Industry: This compound is used in the manufacturing of dyes and pigments.

Mechanism of Action

The mechanism by which hydroxy naphthol blue disodium salt exerts its effects involves its ability to change color in response to pH changes. This color change is due to the structural changes in the molecule when it interacts with hydrogen ions. The molecular targets and pathways involved include the interaction with metal ions and the formation of complexes that result in a visible color change .

Comparison with Similar Compounds

Hydroxy naphthol blue disodium salt can be compared with other similar compounds such as:

- Eriochrome® Black T

- Calmagite

- Xylenol Orange tetrasodium salt

- Trypan Blue solution

What sets this compound apart is its specific pH range for color change (12-13) and its suitability for quantifying metal leaching in metal affinity chromatography .

Properties

CAS No. |

165660-27-5 |

|---|---|

Molecular Formula |

C20H14N2Na2O11S3 |

Molecular Weight |

600.5 g/mol |

IUPAC Name |

disodium;3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O11S3.2Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);; |

InChI Key |

PPLGBYKWDBFHQY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na].[Na] |

Origin of Product |

United States |

Q1: How does Hydroxy Naphthol Blue Disodium Salt help in detecting DNA?

A1: this compound itself doesn't directly bind to DNA. Instead, it acts as a signal enhancer in the presence of both DNA and a cationic surfactant called Cetyltrimethylammonium Bromide (CTMAB). This combination leads to a significant increase in Resonance Light Scattering (RLS) intensity. [] This amplified RLS signal is directly proportional to the concentration of DNA, allowing for quantification.

Q2: What types of DNA were studied with this method, and what were the detection limits?

A2: The research focused on two types of DNA: fsDNA and ctDNA. Using this compound and CTMAB, the method achieved impressive detection limits: 25.93 ng/mL for fsDNA and 24.91 ng/mL for ctDNA. [] This demonstrates the method's sensitivity in detecting low concentrations of DNA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid](/img/structure/B1142779.png)

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)